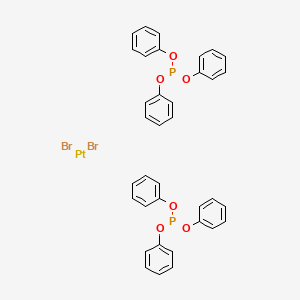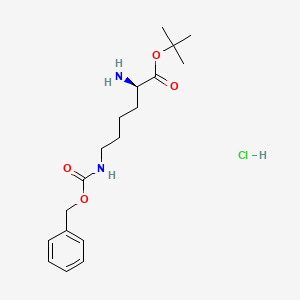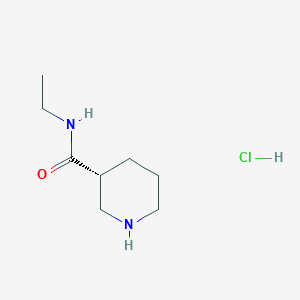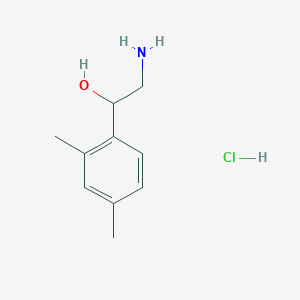![molecular formula C25H35N3O2S B1496313 7-[4-(4-Benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-chinolinon CAS No. 1427049-21-5](/img/structure/B1496313.png)
7-[4-(4-Benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-chinolinon
Übersicht
Beschreibung
The compound “7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone” is known to act as a dopamine D2 receptor partial agonist, a serotonin 5-HT2A receptor antagonist, and an α1 adrenergic receptor antagonist, as well as a serotonin uptake inhibitor . It is used as an active ingredient in tablets that have excellent disintegration ability, storage stability, and photostability .
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Verbindung wird als Wirkstoff in Tabletten verwendet . Diese Tabletten zeichnen sich durch eine hervorragende Zerfallsfähigkeit, Lagerstabilität und Photostabilität aus . Die Tabletten enthalten Hilfsstoffe wie Lactose, Maisstärke und mikrokristalline Cellulose; Sprengmittel wie niedrig substituierte Hydroxypropylcellulose, Croscarmellose-Natrium und Natriumcarboxymethylstärke; Bindemittel wie Hydroxypropylcellulose; und Gleitmittel wie Stearat .
Optische Eigenschaften
Die Verbindung kann bestimmte optische Eigenschaften aufweisen. Jedoch sind die spezifischen Details zu diesen Eigenschaften nicht readily available .
Elektrochemische Eigenschaften
Die Verbindung kann auch bestimmte elektrochemische Eigenschaften aufweisen. Jedoch sind die spezifischen Details zu diesen Eigenschaften nicht readily available .
Host-Gast-Chemie
Die Verbindung könnte in der Host-Gast-Chemie verwendet werden. Jedoch sind die spezifischen Details zu diesen Anwendungen nicht readily available .
Wirkmechanismus
Target of Action
The primary targets of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone are the dopamine D2 receptor , the serotonin 5-HT2A receptor , and the α1 adrenergic receptor . These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.
Mode of Action
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone acts as a partial agonist at the dopamine D2 receptor, an antagonist at the serotonin 5-HT2A receptor, and an antagonist at the α1 adrenergic receptor . Additionally, it acts as a serotonin uptake inhibitor , preventing the reuptake of serotonin and thereby increasing its availability in the synaptic cleft.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the presence of other drugs or substances that interact with the same receptors. Additionally, factors such as the individual’s metabolic rate and the presence of certain enzymes could influence the compound’s pharmacokinetics and overall effect.
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine D2 receptors, serotonin 5-HT1A receptors, and serotonin 5-HT2A receptors. The nature of these interactions involves partial agonism at the dopamine D2 and serotonin 5-HT1A receptors, and antagonism at the serotonin 5-HT2A receptors . These interactions suggest that 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may modulate neurotransmitter signaling pathways, which could be relevant for its potential therapeutic applications.
Cellular Effects
The effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to enhance nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells, indicating its potential role in promoting neuronal differentiation and growth . Additionally, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may affect the expression of genes involved in neurotransmitter synthesis and release, further influencing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone involves its binding interactions with specific biomolecules. This compound acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, while antagonizing serotonin 5-HT2A receptors . These binding interactions result in the modulation of neurotransmitter release and receptor activity, leading to changes in gene expression and cellular responses. Additionally, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may inhibit or activate certain enzymes involved in neurotransmitter metabolism, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone remains stable under controlled laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been associated with sustained modulation of neurotransmitter signaling pathways and gene expression, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on neurotransmitter signaling and behavior, without causing significant adverse effects . At higher doses, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone may induce toxic effects, including alterations in motor function and behavior. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential toxicity.
Metabolic Pathways
7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate neurotransmitter metabolism. This compound has been shown to influence the activity of enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are involved in the breakdown of neurotransmitters . By modulating the activity of these enzymes, 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone can affect metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and nucleus may influence the localization and accumulation of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone, affecting its activity and function.
Subcellular Localization
The subcellular localization of 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone is a key determinant of its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Targeting signals and post-translational modifications may direct 7-[4-(4-benzo[b]thien-4-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)butoxy]-2(1H)-quinolinone to these compartments, where it can exert its biochemical effects. The localization of this compound within different subcellular regions may influence its interactions with biomolecules and its overall impact on cellular function.
Eigenschaften
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2S/c29-25-9-7-19-6-8-20(18-22(19)26-25)30-16-2-1-11-27-12-14-28(15-13-27)23-4-3-5-24-21(23)10-17-31-24/h3-5,10,17,19-20,22H,1-2,6-9,11-16,18H2,(H,26,29)/i12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRHXNKGLZWHRU-DHNBGMNGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1CCC(=O)N2)OCCCCN3CCN(CC3)C4=C5C=CSC5=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CCCCOC2CCC3CCC(=O)NC3C2)([2H])[2H])([2H])[2H])C4=C5C=CSC5=CC=C4)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Nitropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1496258.png)



![3-amino-1-[5,6-dihydro-5,6-d2-3-(trifluoromethyl)-1,2,4-triazolo[4,3-alpha]pyrazin-7(8H)-yl-5,6-d2]-4-(2,4,5-trifluorophenyl)-1-butanone,monohydrochloride](/img/structure/B1496279.png)


![2,4-Dibromo-6-[(E)-[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]phenol](/img/structure/B1496283.png)
![5-[3-[(3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5,7-dihydroxychromenylium-2-yl]benzene-1,2,3-triol;chloride](/img/structure/B1496284.png)
